molecular formula C8H8ClNO3S B3081347 4-Acetyl-2-chlorobenzenesulfonamide CAS No. 1100767-90-5

4-Acetyl-2-chlorobenzenesulfonamide

Cat. No.: B3081347
CAS No.: 1100767-90-5
M. Wt: 233.67 g/mol
InChI Key: KIUKRZJSFFFYRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetyl-2-chlorobenzenesulfonamide is a chemical compound that has garnered significant attention in various fields of research due to its unique properties and potential applications. This compound is characterized by the presence of an acetyl group, a chlorine atom, and a sulfonamide group attached to a benzene ring. The combination of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Scientific Research Applications

4-Acetyl-2-chlorobenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.

    Medicine: Investigated for its antimicrobial and anticancer properties, showing promise in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Safety and Hazards

The safety data sheet for “4-Acetyl-2-chlorobenzenesulfonamide” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

Future Directions

There is a growing interest in the study of benzenesulfonamide derivatives due to their diverse structures and mechanisms of pharmacological action . Future research may focus on the development of new molecules with potent activity against otherwise highly resistant pathogens .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-2-chlorobenzenesulfonamide typically involves the introduction of the acetyl group, chlorine atom, and sulfonamide group onto a benzene ring. One common method involves the chlorination of benzenesulfonamide followed by acetylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) and acetylating agents like acetic anhydride or acetyl chloride .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and acetylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-2-chlorobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction Reactions: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Condensation Reactions: The sulfonamide group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

    Substitution Reactions: Products include substituted sulfonamides.

    Oxidation Reactions: Products include carboxylic acids.

    Reduction Reactions: Products include alcohols.

Mechanism of Action

The mechanism of action of 4-Acetyl-2-chlorobenzenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase enzymes, preventing the conversion of carbon dioxide to bicarbonate and protons. This inhibition can lead to various biological effects, including the reduction of tumor growth in cancer cells and the suppression of microbial activity .

Comparison with Similar Compounds

    2-Chlorobenzenesulfonamide: Shares the sulfonamide and chlorine functional groups but lacks the acetyl group.

    4-Chlorobenzenesulfonamide: Similar structure but without the acetyl group.

    N-Acetoxy-N-acetyl-4-chlorobenzenesulfonamide: Contains an additional acetoxy group

Uniqueness: 4-Acetyl-2-chlorobenzenesulfonamide is unique due to the presence of the acetyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research in various fields, particularly in the development of enzyme inhibitors and therapeutic agents .

Properties

IUPAC Name

4-acetyl-2-chlorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3S/c1-5(11)6-2-3-8(7(9)4-6)14(10,12)13/h2-4H,1H3,(H2,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUKRZJSFFFYRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)S(=O)(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of the product obtained in step 1 (1.0 g, 3.70 mmol) in ACN (8 ml) was added CuI (35 mg, 185 μmol), PdCl2(PPh3)2 (389 mg, 554 μmol) and 1-(ethoxyvinyl)tributyl-stannane (2.5 ml, 2.60 g, 7.39 mmol). The mixture was heated for 30 min at 100° C. using microwaves. After cooling, the reaction mixture was acidified with 1 N HCl (4 ml) and stirred for 20 min. The reaction mixture was adjusted to pH=7 using NaHCO3 and extracted with AcOEt. The organic phase was washed with brine, dried over Na2SO4 and evaporated. Purification of the crude product by silica gel chromatography using ethyl acetate/n-heptane (1:1) gave the desired product (650 mg, 75%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
1-(ethoxyvinyl)tributyl-stannane
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
35 mg
Type
catalyst
Reaction Step One
Quantity
389 mg
Type
catalyst
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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